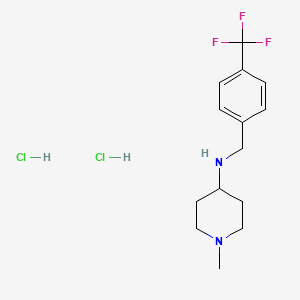

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride

Description

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride is a research compound with the molecular formula C14H21Cl2F3N2 and a molecular weight of 345.23 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Properties

IUPAC Name |

1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19F3N2.2ClH/c1-19-8-6-13(7-9-19)18-10-11-2-4-12(5-3-11)14(15,16)17;;/h2-5,13,18H,6-10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQNUGBKGWNMGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride typically involves the reaction of benzyl chloride with N-methyl-N-(4-(trifluoromethyl)benzyl)amine under appropriate conditions[2][2]. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product[2][2].

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

Organic Synthesis: It is used in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex organic molecules.

Pharmacological Research: Derivatives of this compound have been explored for their antibacterial activity, highlighting their potential in agricultural pharmacology.

Analytical Chemistry: The compound is used in analytical methods, such as the derivatization and determination of fatty amines in wastewater and surface water, showcasing its application in environmental monitoring and safety assessment.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

N-methyl-N-(4-(trifluoromethyl)benzyl)amine: This compound shares a similar structure but lacks the piperidine ring.

4-(trifluoromethyl)benzylamine: Another related compound that differs in the substitution pattern on the benzyl group[][2].

Uniqueness

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research in various fields.

Biological Activity

1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride is a compound notable for its unique structural features, including a piperidine ring and a trifluoromethyl group. These characteristics contribute to its biological activity and potential applications in pharmacology and organic synthesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

- IUPAC Name : 1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine; dihydrochloride

- Molecular Formula : C14H19F3N2·2ClH

- Molecular Weight : 307.14 g/mol

Biological Activity Overview

The compound has been investigated for several biological activities, including:

- Pharmacological Research : Derivatives of this compound have shown antibacterial properties, indicating potential use in agricultural pharmacology.

- Organic Synthesis : It serves as a precursor in the synthesis of various heterocyclic compounds, valuable in creating complex organic molecules.

- Analytical Chemistry : Utilized in analytical methods for environmental monitoring, particularly in assessing fatty amines in wastewater.

Case Studies

- Antibacterial Activity : A study explored the antibacterial effects of derivatives based on this compound structure. Results indicated significant inhibition of bacterial growth, suggesting potential applications in developing new antibiotics .

- Mechanistic Studies : Research investigating the interactions between this compound and specific receptors revealed that it could act as an agonist or antagonist depending on the target, influencing cellular responses .

- Environmental Applications : The compound has been used in analytical chemistry to derive fatty amines from environmental samples, demonstrating its utility in safety assessments .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Piperidine ring, trifluoromethyl group | Antibacterial, organic synthesis |

| N-Methyl-N-(4-(trifluoromethyl)benzyl)amine | Lacks piperidine ring | Limited antibacterial activity |

| 4-(Trifluoromethyl)benzylamine | Different substitution pattern | Variable biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.